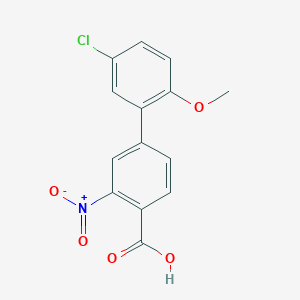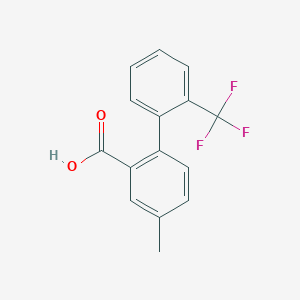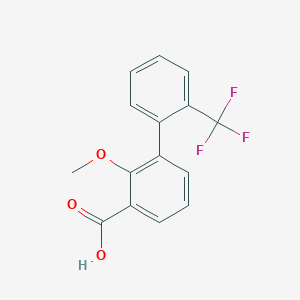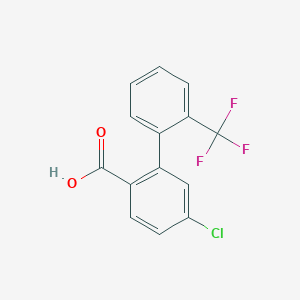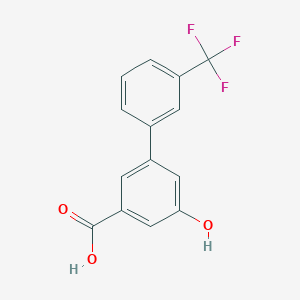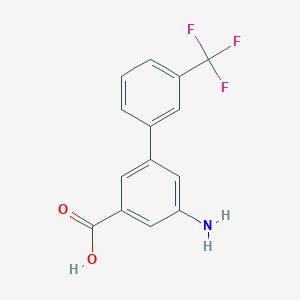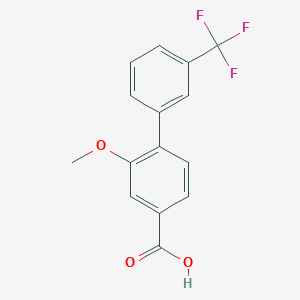
3-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-(3-trifluoromethylphenyl)benzoic acid, or 3-hydroxy-4-TFMB, is a synthetic compound that has been used in scientific research for a number of purposes. It is a stable, crystalline compound that is soluble in water, alcohol, and other organic solvents. 3-hydroxy-4-TFMB has been used in various fields of scientific research, including biochemistry, physiology, and drug development.
科学的研究の応用
3-hydroxy-4-TFMB has been used in a variety of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics and the development of new drugs. It has also been used in the study of the structure and function of DNA, as well as in the study of the structure and function of cell membranes. In addition, 3-hydroxy-4-TFMB has been used in the study of the structure and function of lipids, as well as in the study of the structure and function of carbohydrates.
作用機序
The mechanism of action of 3-hydroxy-4-TFMB is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the reduction of inflammation and pain. 3-hydroxy-4-TFMB has also been shown to inhibit the activity of certain transcription factors, such as NF-κB, which can lead to the suppression of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-4-TFMB are not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on certain enzymes and transcription factors. In addition, 3-hydroxy-4-TFMB has been shown to have an inhibitory effect on the activity of certain cytokines, such as tumor necrosis factor α (TNF-α).
実験室実験の利点と制限
3-hydroxy-4-TFMB has several advantages for use in laboratory experiments. It is a stable, crystalline compound that is soluble in water, alcohol, and other organic solvents. In addition, it has a low melting point and is easily synthesized. However, 3-hydroxy-4-TFMB has some limitations for use in laboratory experiments. It is not very soluble in aqueous solutions, and it is not very stable in the presence of light or heat.
将来の方向性
There are a number of potential future directions for 3-hydroxy-4-TFMB. One potential future direction is the development of new drugs based on this compound. Another potential future direction is the exploration of its potential anti-cancer properties, as well as its potential anti-inflammatory and analgesic properties. In addition, further research could be conducted to improve the solubility of 3-hydroxy-4-TFMB in aqueous solutions and to increase its stability in the presence of light and heat.
合成法
3-hydroxy-4-TFMB can be synthesized through a variety of methods. One method involves the reaction of 3-trifluoromethylphenylboronic acid with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction is typically conducted in an organic solvent such as ethyl acetate or dichloromethane. Other methods of synthesis include the reaction of 3-trifluoromethylphenylboronic acid with 4-hydroxybenzaldehyde in the presence of a base, or the reaction of 3-trifluoromethylphenylboronic acid with 4-hydroxybenzoyl chloride in the presence of a base.
特性
IUPAC Name |
3-hydroxy-4-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-8(6-10)11-5-4-9(13(19)20)7-12(11)18/h1-7,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMBJUJYOMFGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691142 |
Source


|
| Record name | 2-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-44-1 |
Source


|
| Record name | 2-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

